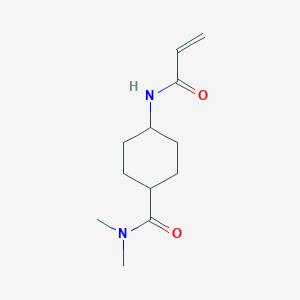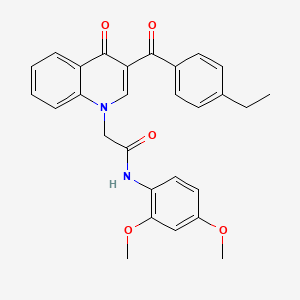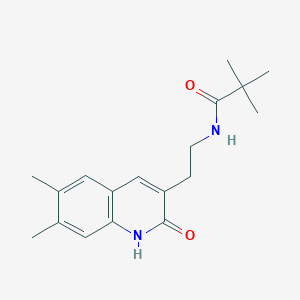
N,N-Dimethyl-4-(prop-2-enoylamino)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(prop-2-enoylamino)cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as DMAPA and is a derivative of cyclohexane.
作用機序
The mechanism of action of DMAPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
DMAPA has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor and anti-inflammatory activities. It has also been shown to have an effect on the central nervous system.
実験室実験の利点と制限
One of the advantages of DMAPA is its versatility in various fields. It can be used as a building block in the synthesis of various drugs and polymers. However, one of the limitations of DMAPA is its toxicity. It can be harmful if ingested or inhaled.
将来の方向性
There are various future directions for the study of DMAPA. One of the future directions is the synthesis of new derivatives of DMAPA with improved properties. Another future direction is the study of the mechanism of action of DMAPA to better understand its potential applications in various fields. Additionally, the development of new methods for the synthesis of DMAPA and its derivatives is also an area of future research.
合成法
The synthesis of DMAPA involves the reaction of cyclohexanone with dimethylamine and acryloyl chloride under basic conditions. The resulting product is then purified through recrystallization.
科学的研究の応用
DMAPA has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, DMAPA has been shown to exhibit antitumor and anti-inflammatory activities. It has also been used as a building block in the synthesis of various drugs. In material science, DMAPA has been used as a monomer in the synthesis of polymers with unique properties. In catalysis, DMAPA has been shown to be an effective catalyst in various reactions.
特性
IUPAC Name |
N,N-dimethyl-4-(prop-2-enoylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)13-10-7-5-9(6-8-10)12(16)14(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJNPMIOVAKIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)

![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2477745.png)
![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)
![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)
![3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2477750.png)

![3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester](/img/structure/B2477752.png)
